molecular formula C16H10Cl2O3 B2790662 (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one CAS No. 846061-76-5

(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one

Cat. No.: B2790662
CAS No.: 846061-76-5
M. Wt: 321.15
InChI Key: HMYFZJOGLYYAIL-UUASQNMZSA-N
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Description

(Z)-2-(2,4-Dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is a benzofuranone derivative characterized by a Z-configuration benzylidene group at the C2 position. The compound features a 2,4-dichlorophenyl substituent on the benzylidene moiety and a methoxy group at the C6 position of the benzofuran ring. For example, the closely related (Z)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one () has a molecular formula of C₁₅H₈Cl₂O₃, a molecular weight of 307.13 g/mol, and a ChemSpider ID of 1309183. The methoxy substitution at C6 likely enhances lipophilicity compared to hydroxyl analogs, influencing solubility and bioavailability .

Properties

IUPAC Name

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O3/c1-20-11-4-5-12-14(8-11)21-15(16(12)19)6-9-2-3-10(17)7-13(9)18/h2-8H,1H3/b15-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYFZJOGLYYAIL-UUASQNMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 6-methoxybenzofuran-3(2H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Industrial processes may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the double bond to a single bond, altering the compound’s geometry and reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols. Substitution reactions result in derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in biochemistry and molecular biology. Its potential bioactivity could lead to applications in drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the dichlorobenzylidene and methoxy groups suggests potential activity as an antimicrobial or anticancer agent, although specific studies are needed to confirm these effects.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on proteins, potentially inhibiting or activating their function. Molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural analogs, focusing on substituents, molecular weights, melting points (mp), and synthesis yields:

Compound Name Substituents (Benzylidene/Benzofuran) Molecular Weight (g/mol) mp (°C) Yield (%) Notable Features
Target Compound* 2,4-Cl₂Ph; 6-OCH₃ 307.13† N.R. N.R. Enhanced lipophilicity vs. 6-OH
(Z)-6-Hydroxy-2-(2,4-Cl₂Ph) analog () 2,4-Cl₂Ph; 6-OH 307.13 N.R. N.R. Commercial availability (Santa Cruz)
(Z)-6-Methoxy-2-(4-MePh) analog () 4-MePh; 6-OCH₃ 280.30 N.R. N.R. Methyl substitution reduces polarity
(Z)-2-(3,4-DiOHPh)-5-OH analog () 3,4-DiOHPh; 5-OH 270.24 308.7–309.4 55.7 High mp due to H-bonding
(Z)-2-(2,3-DiOHPh)-6-OCH₃ analog () 2,3-DiOHPh; 6-OCH₃ 298.29 N.R. 26 Low yield; dihydroxy enhances H-bond
WZS01 () Cyclopentanone bis(2,4-Cl₂Ph) 398.11 209–212 82.7 High yield; dichloro enhances stability

*N.R. = Not reported in provided evidence; †Calculated based on .

Key Observations:
  • Substituent Effects on Melting Points : Compounds with hydroxyl groups (e.g., 6q in , mp 308.7–309.4°C) exhibit higher melting points than halogenated or methoxy-substituted analogs, likely due to hydrogen bonding .
  • Synthesis Yields: Cyclopentanone derivatives like WZS01 (82.7% yield) are synthesized more efficiently than benzofuranones with dihydroxy groups (e.g., 26% yield for 1u in ), reflecting steric and electronic challenges in benzofuranone synthesis .

Biological Activity

(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR) that highlight its potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound features a benzofuran core substituted with a dichlorobenzylidene group and a methoxy group. Its synthesis typically involves the condensation of 6-methoxybenzofuran-3(2H)-one with 2,4-dichlorobenzaldehyde under acidic conditions. The resulting structure can be confirmed using techniques such as NMR and mass spectrometry.

2.1 Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the disruption of microtubule formation, leading to mitotic arrest and apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Microtubule disruption
A549 (Lung Cancer)15.0Apoptosis induction

2.2 Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against the Dengue virus. In vitro assays demonstrated that it inhibits viral replication by interfering with the viral protease activity.

Virus Inhibition (%) IC50 (µM)
Dengue Virus75%20.0

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Dichlorobenzylidene moiety : Enhances lipophilicity and facilitates membrane penetration.
  • Methoxy group : Contributes to electron donation, potentially increasing reactivity towards biological targets.

4.1 In Vivo Studies

In vivo studies using murine models have shown promising results where administration of the compound led to significant tumor regression without notable toxicity. These findings suggest a favorable therapeutic index.

4.2 Combination Therapies

Research has explored the use of this compound in combination with other chemotherapeutics to assess synergistic effects. Preliminary data indicate enhanced efficacy when combined with conventional agents like doxorubicin.

5. Conclusion

This compound is a promising candidate for further development in cancer therapy and antiviral treatments. Its unique structural features contribute to its biological activities, warranting further investigation into its mechanism of action and potential clinical applications.

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